(R)-8-(tert-Butyl)chroman-4-amine is a chemical compound classified as a chroman derivative. Chroman derivatives are recognized for their diverse biological activities and are often utilized as building blocks in medicinal chemistry. The specific structure of (R)-8-(tert-Butyl)chroman-4-amine features a tert-butyl group at the 8th position and an amine group at the 4th position of the chroman ring, which imparts unique chemical properties conducive to various applications in scientific research and medicinal chemistry .
This compound is cataloged under the chemical identifier 1221444-51-4 and can be sourced from chemical suppliers specializing in research-grade compounds .
(R)-8-(tert-Butyl)chroman-4-amine falls under the category of organic compounds, specifically within the subcategory of heterocycles due to its cyclic structure containing oxygen. Its classification also includes amines due to the presence of the amine functional group.
The synthesis of (R)-8-(tert-Butyl)chroman-4-amine typically involves several key steps:
In industrial settings, optimized reaction conditions are employed to ensure high yield and purity. This may include utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization .
The molecular formula for (R)-8-(tert-Butyl)chroman-4-amine is , with a molecular weight of approximately 201.28 g/mol. The compound's stereochemistry is defined by its (R) configuration at the chiral center.
(R)-8-(tert-Butyl)chroman-4-amine participates in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for (R)-8-(tert-Butyl)chroman-4-amine involves its interaction with various biological targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the chroman ring facilitates π–π interactions and hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and other protein functions, leading to observed biological effects such as antioxidant and anti-inflammatory properties .
(R)-8-(tert-Butyl)chroman-4-amine is typically characterized by its solid state at room temperature, with specific melting points dependent on purity levels.
The compound exhibits stability under standard laboratory conditions but may undergo transformations under extreme pH or temperature conditions. Its solubility in organic solvents makes it suitable for various synthetic applications.
Relevant data includes:
(R)-8-(tert-Butyl)chroman-4-amine has multiple scientific applications:
The chroman-4-amine scaffold comprises a benzofused tetrahydropyran ring system with a primary amine at the C4 position. This core structure imparts distinctive physicochemical properties, including moderate lipophilicity (calculated Log P: 1.4 ± 0.24) and conformational rigidity due to the saturated pyran ring [1] [4]. The amine group serves as a versatile handle for derivatization and participates in crucial hydrogen-bonding interactions with biological targets. The bicyclic system provides a three-dimensional architecture that enables selective vector orientation of substituents, making it a privileged scaffold in drug design [3] [7].
Introduction of tert-butyl at the C8 position, as in (R)-8-(tert-Butyl)chroman-4-amine, significantly enhances steric bulk and lipophilicity. This modification improves target binding through hydrophobic interactions and increases metabolic stability by shielding reactive sites [4] [7]. The electron-donating nature of the tert-butyl group also influences electron density distribution across the aromatic ring, potentially enhancing π-stacking interactions with aromatic residues in enzyme binding pockets [7].
Table 1: Key Structural Features and Biological Significance of Chroman-4-Amine Derivatives
Structural Feature | Role in Bioactivity | Representative Derivatives |
---|---|---|
C4 Primary Amine | Hydrogen bond donation/acceptance; Salt bridge formation | Chroman-4-amine hydrochloride |
Benzopyran Core | Provides rigid scaffold for spatial positioning | 6-Fluoro-chroman-4-amine |
C8 tert-Butyl Group | Enhances hydrophobic interactions; Increases metabolic stability | (R)-8-(tert-Butyl)chroman-4-amine |
C2/C3 Methylene Bridge | Controls ring puckering and conformation | Unsubstituted chroman-4-amine |
The chiral center at C4 creates distinct (R) and (S) enantiomers with profound pharmacological implications. The (R)-configuration positions the amine group in a spatially optimized orientation for enhanced target engagement. Studies demonstrate a 3-fold greater affinity of (R)-chroman-4-amine for somatostatin receptors compared to the (S)-enantiomer (Ki = 38 nM vs. 114 nM) [4]. This stereospecificity extends to σ1 receptor binding, where the (R)-enantiomer shows 5-fold higher activity in neuroprotection assays [4].
The molecular basis for this enantioselectivity was elucidated through crystallographic studies and molecular modeling. The (R)-configuration optimally aligns the protonated amine with aspartate residues in G-protein-coupled receptors while positioning the chroman ring for hydrophobic contact with accessory binding pockets [2] [4]. For (R)-8-(tert-Butyl)chroman-4-amine, the bulky substituent at C8 creates additional steric complementarity with deep hydrophobic clefts in targets like Sirtuin-2, explaining its enhanced inhibitory potency (IC50 = 1.7 µM) compared to unsubstituted analogs [4] [7].
Table 2: Enantioselective Bioactivity Profiles of Chroman-4-Amine Derivatives
Biological Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Stereoselectivity Ratio (R/S) |
---|---|---|---|
Somatostatin Receptor | Ki = 38 nM | Ki = 114 nM | 3.0 |
σ1 Receptor | IC50 = 85 nM | IC50 = 420 nM | 4.9 |
DPP-IV | Ki = 12 nM | Ki = 48 nM | 4.0 |
Sirtuin-2 | IC50 = 1.7 µM | IC50 = 8.9 µM | 5.2 |
Synthetic access to enantiopure (R)-chroman-4-amines employs stereoselective reduction of chroman-4-ones using Corey-Bakshi-Shibata (CBS) catalysts. This method achieves >98% ee through transition-state control involving in situ-generated borane catalysts [2]. Alternative approaches include enzymatic resolution and chiral auxiliary-mediated synthesis, though CBS reduction remains the most industrially viable method for gram-scale production [2] [8].
Chroman-4-amine derivatives demonstrate therapeutic potential across multiple disease domains. Their structural versatility enables optimization for diverse targets:
Metabolic Disorders: Derivatives functionalized with pyridyl groups exhibit potent dipeptidyl peptidase-IV (DPP-IV) inhibition. In Zucker diabetic fatty rat models, 2-(pyridin-2-yl)chroman-4-amine hydrochloride (3 mg/kg) suppressed plasma DPP-IV activity by 82% at 24 hours, comparable to approved drug omarigliptin [4]. The mechanism involves competitive inhibition (Ki = 12 nM) driven by π-π stacking between the chroman ring and Tyr547 in the enzyme active site [4].
Oncology: (S)-enantiomers bearing heteroaromatic side chains show selective Sirtuin-2 inhibition (IC50 = 1.7 µM), disrupting α-tubulin deacetylation in breast cancer cells (MCF-7) [4]. This triggers G2/M phase arrest and reduces tumor proliferation (EC50 = 4.2 µM). In xenograft models, these derivatives suppressed tumor growth by 68% at 50 mg/kg dosing through dual inhibition of cancer cell proliferation and angiogenesis [4] [7].
Central Nervous System Disorders: The (R)-enantiomers demonstrate high affinity for σ1 receptors (IC50 = 85 nM), functioning as chaperones that mitigate neuroinflammation [4]. In LPS-induced microglial activation models, they reduced TNF-α production by 74% at 10 μM concentration. Additionally, analogs with cyclic amine side chains exhibit acetylcholinesterase inhibition at sub-micromolar levels (IC50 = 0.122–0.207 μM), surpassing tacrine in potency [6]. This dual activity positions them as promising multi-target agents for neurodegenerative diseases like Alzheimer's.
Table 3: Therapeutic Applications of Chroman-4-Amine Derivatives
Therapeutic Area | Molecular Target | Lead Compound | Efficacy Profile |
---|---|---|---|
Type 2 Diabetes | DPP-IV | 2-(Pyridin-2-yl)chroman-4-amine | 82% DPP-IV suppression at 3 mg/kg |
Breast Cancer | Sirtuin-2 | (S)-Heteroaromatic chroman-4-amine | EC50 = 4.2 µM (MCF-7); 68% tumor suppression |
Neuroinflammation | σ1 Receptor | (R)-8-(tert-Butyl)chroman-4-amine | 74% TNF-α reduction at 10 µM |
Alzheimer's Disease | Acetylcholinesterase | Piperidinylethoxy derivatives | IC50 = 0.122–0.207 µM |
Synthetic innovations continue to expand the accessibility of these scaffolds. Recent advances include:
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: